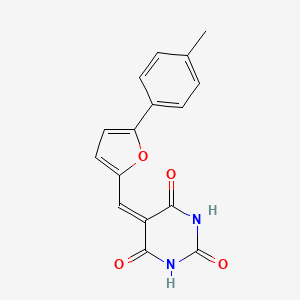![molecular formula C14H19FN2O4 B2880654 3-[(2-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID CAS No. 1097190-82-3](/img/structure/B2880654.png)
3-[(2-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl group, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: Involving the substitution of a leaving group with a nucleophile.
Amidation Reactions: Formation of amide bonds between carboxylic acids and amines.
Oxidation Reactions: Conversion of alcohols to carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[(2-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxypropyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the fluorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
科学研究应用
3-[(2-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 3-[(2-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- 4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- 4-((2-Methylphenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
Uniqueness
3-[(2-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(2-fluoroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4/c1-21-8-4-7-16-12(14(19)20)9-13(18)17-11-6-3-2-5-10(11)15/h2-3,5-6,12,16H,4,7-9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLMORPAVDISSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=CC=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2880572.png)
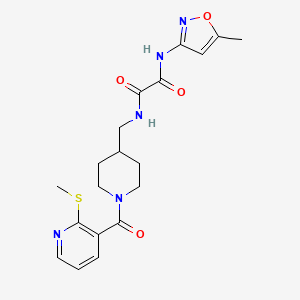
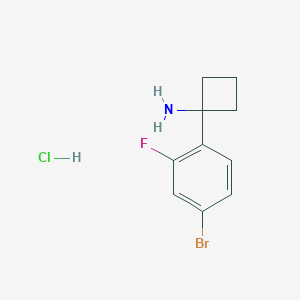
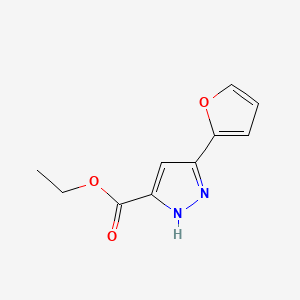
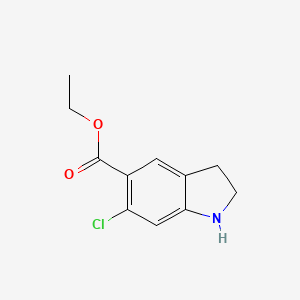
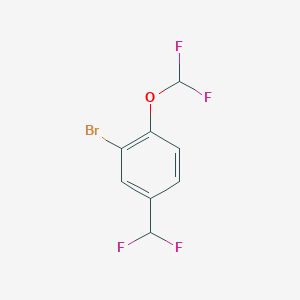
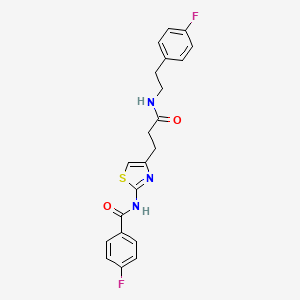
![(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline](/img/structure/B2880586.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)
![N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2880588.png)
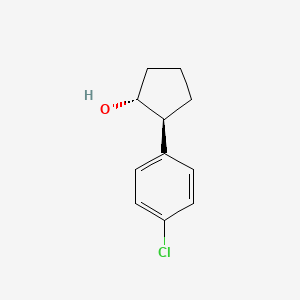
![N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride](/img/structure/B2880591.png)
![1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2880593.png)
